5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one

Physicochemical Characterization Solid-State Handling Purification

This pyrimidinone building block is distinguished by its 2-methoxy-3-methyl substitution, delivering a melting point of 145-148°C—47-50°C lower than the 3-methyl analog—which simplifies purification, enables melt-based formulations, and reduces energy costs during scale-up. Its well-characterized weak inhibition of DNA polymerase beta (IC50 11.5 μM) and lambda (IC50 10.2 μM), with no activity against IMP dehydrogenase, makes it a reliable negative control. Documented use in synthesizing SMN protein modulators, hNav1.7 inhibitors, iNOS inhibitors, and PDE5 inhibitors ensures immediate medicinal chemistry utility. Choosing this exact compound guarantees access to published synthetic routes and eliminates the risk of unexpected reactivity or biological profile shifts seen with undocumented analogs.

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
CAS No. 85357-27-3
Cat. No. B12924382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one
CAS85357-27-3
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(N=C1OC)N)N
InChIInChI=1S/C6H10N4O2/c1-10-5(11)3(7)4(8)9-6(10)12-2/h7-8H2,1-2H3
InChIKeyGWRBKNYYOZTNMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one (CAS 85357-27-3) for Scientific Procurement and Research


5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one (CAS 85357-27-3) is a substituted diaminopyrimidinone building block with the molecular formula C6H10N4O2 and a molecular weight of 170.17 g/mol . This compound exhibits a reported melting point of 145-148 °C and is commercially available at a typical purity of 97% . It is widely utilized as a reactant in the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, heteroalicyclic carboxamidines as inducible nitric oxide synthase inhibitors, and phosphodiesterase 5 inhibitors .

Why 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one Cannot Be Simply Interchanged with Other Diaminopyrimidinones


Substitution of 5,6-diamino-2-methoxy-3-methylpyrimidin-4(3H)-one with structurally similar analogs, such as 5,6-diamino-2-methylpyrimidin-4(3H)-one or 5,6-diamino-3-methylpyrimidin-4(3H)-one, is not straightforward due to quantifiable differences in physical properties, biological activity profiles, and documented synthetic utility. The presence of the 2-methoxy group significantly alters the compound's melting point (145-148 °C) compared to the 3-methyl analog (195 °C) , directly impacting handling, purification, and formulation workflows. Furthermore, this specific substitution pattern confers a distinct biological fingerprint, including weak inhibition of DNA polymerase beta (IC50 = 11.5 μM) and lambda (IC50 = 10.2 μM), while showing no significant inhibition of IMP dehydrogenase (IC50 > 100 μM) [1]. These precise properties are not transferable to analogs lacking the 2-methoxy-3-methyl motif, underscoring the necessity for exact compound selection in reproducible research.

Quantitative Differentiation of 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one from Closest Analogs


Melting Point Differentiation from 3-Methyl Analog

The melting point of 5,6-diamino-2-methoxy-3-methylpyrimidin-4(3H)-one is 145-148 °C , which is significantly lower than that of the closely related analog 5,6-diamino-3-methylpyrimidin-4(3H)-one (melting point = 195 °C) . This 47-50 °C difference in melting behavior directly impacts the selection of recrystallization solvents, storage conditions, and thermal stability during synthetic processing.

Physicochemical Characterization Solid-State Handling Purification

Enzyme Inhibition Profile: Weak DNA Polymerase Beta/Lambda Activity and IMPDH Selectivity

5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one exhibits weak inhibition of DNA polymerase beta (IC50 = 11.5 μM) and DNA polymerase lambda (IC50 = 10.2 μM), while demonstrating no significant inhibition of IMP dehydrogenase type 2 (IC50 > 100 μM) [1]. This profile indicates a lack of strong pan-assay interference and defines a specific, albeit weak, activity fingerprint that can serve as a baseline or negative control in enzymatic studies, particularly when contrasted with more potent diaminopyrimidine-based inhibitors of these enzymes.

Enzymology DNA Polymerase IMPDH Off-Target Screening

Documented Utility in the Synthesis of Specific Pharmacologically Relevant Targets

5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one is explicitly documented as a reactant in the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, heteroalicyclic carboxamidines as inducible nitric oxide synthase (iNOS) inhibitors, and phosphodiesterase 5 (PDE5) inhibitors . In contrast, a search for similar documented applications for the 2-methyl analog (CAS 45741-61-5) and the 3-methyl analog (CAS 89181-83-9) yields no comparable references to these specific, high-value therapeutic target classes [1]. This establishes the 2-methoxy-3-methyl derivative as a key intermediate for these particular pharmacophores.

Medicinal Chemistry Synthetic Building Block Drug Discovery

Optimal Research and Industrial Application Scenarios for 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one


Solid-State Formulation and Purification Workflow Optimization

The distinct melting point of 145-148 °C for 5,6-diamino-2-methoxy-3-methylpyrimidin-4(3H)-one, which is 47-50 °C lower than the 3-methyl analog , makes it particularly advantageous in processes where lower thermal input is required. This includes the development of melt-based formulations or the use of lower-boiling recrystallization solvents that may degrade higher-melting analogs, thereby simplifying purification and reducing energy consumption in scale-up.

Negative Control or Baseline Compound in DNA Polymerase and IMPDH Assays

The well-characterized weak inhibition profile against DNA polymerase beta (IC50 = 11.5 μM) and lambda (IC50 = 10.2 μM), combined with the lack of activity on IMP dehydrogenase type 2 (IC50 > 100 μM) [1], positions this compound as a reliable negative control or baseline comparator in enzymatic studies. Its defined, low-level activity allows researchers to confidently attribute assay signals to more potent test compounds rather than to background interference from the scaffold itself.

Targeted Medicinal Chemistry Campaigns for Neurological and Inflammatory Indications

Given its documented use in synthesizing SMN protein modulators (for spinal muscular atrophy research), hNav1.7 inhibitors (for pain), iNOS inhibitors (for inflammation), and PDE5 inhibitors , this building block is ideally suited for medicinal chemistry programs targeting these specific pathways. Procuring this exact compound ensures access to published synthetic methodologies and reduces the risk of encountering unexpected reactivity or biological profile changes that may occur when substituting with structurally similar but undocumented analogs.

Quote Request

Request a Quote for 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.